![molecular formula C₂₀H₂₉NO₃ B1145780 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester CAS No. 104214-18-8](/img/new.no-structure.jpg)
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester involves multiple steps, including the dehydrogenation and esterification of precursor compounds. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize reaction efficiency and product yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Chemical Properties and Mechanism of Action
- Chemical Formula : C20H29NO3
- Molecular Weight : 331.45 g/mol
- CAS Number : 104214-18-8
The compound's unique structural modifications enhance its biological activity compared to traditional Finasteride. Specifically, it inhibits 5-alpha-reductase, leading to decreased DHT levels, which are implicated in hair loss and prostate enlargement .
Treatment of Androgenetic Alopecia
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester shows potential in treating androgenetic alopecia by effectively reducing scalp DHT levels. Studies indicate that compounds like Finasteride can decrease DHT levels significantly, with doses as low as 0.2 mg per day showing efficacy . This derivative may offer enhanced efficacy or altered pharmacokinetics that could improve treatment outcomes.
Management of Benign Prostatic Hyperplasia
Similar to Finasteride, this compound may also be effective in managing BPH by inhibiting the conversion of testosterone to DHT, thus reducing prostate size and alleviating urinary symptoms associated with BPH . Its structural modifications could lead to improved patient compliance due to potentially fewer side effects.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics of this compound in comparison to traditional treatments:
- Efficacy in Hair Growth : A retrospective cohort study demonstrated that patients treated with finasteride showed significant improvements in hair thickness and density after three years of treatment . The modified compound may yield similar or superior results.
- DHT Suppression : Research indicates that finasteride effectively suppresses scalp DHT levels by up to 65% after prolonged use. The derivative's enhanced binding affinity could lead to even greater reductions in DHT levels .
Future Directions in Research
Ongoing research is necessary to fully understand the therapeutic potential of this compound. Key areas for future investigation include:
- Long-term Efficacy Studies : Evaluating the long-term effects of this compound on hair regrowth and prostate health.
- Pharmacokinetic Profiling : Understanding how its modifications affect absorption, distribution, metabolism, and excretion compared to traditional Finasteride.
- Safety Profile Assessment : Conducting comprehensive studies on side effects and drug interactions.
作用机制
The mechanism of action of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester include:
Finasteride: A well-known 5-alpha-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: Another 5-alpha-reductase inhibitor with a broader spectrum of activity compared to finasteride.
Uniqueness
What sets this compound apart is its specific structural modifications, which may confer unique properties and applications in research and industry .
生物活性
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester is a synthetic derivative of Finasteride, primarily recognized for its role in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia. This compound features specific structural modifications that enhance its biological activity, particularly as a potent inhibitor of the enzyme 5-alpha-reductase.
- Molecular Formula : C20H29NO3
- Molecular Weight : 331.45 g/mol
- CAS Number : 104214-18-8
- SMILES : COC(=O)[C@H]1CC[C@H]2[C@@H]3CC=C4NC(=O)CC[C@]4(C)[C@H]3CC[C@]12C
This compound inhibits 5-alpha-reductase, an enzyme responsible for converting testosterone into dihydrotestosterone (DHT). Elevated DHT levels are associated with conditions like BPH and hair loss. By reducing DHT levels, this compound may alleviate symptoms related to these conditions.
Comparative Efficacy
Research indicates that this compound may possess enhanced efficacy compared to traditional Finasteride. Its unique structural modifications could lead to altered pharmacokinetics and improved therapeutic outcomes.
Case Studies and Research Findings
- Inhibition Studies : Preliminary studies have shown that 5,6-Dehydro-1,2-dihydro Finasteride exhibits different binding kinetics to the 5-alpha-reductase enzyme compared to standard Finasteride. This suggests a potential for improved selectivity and potency in inhibiting DHT synthesis.
- Pharmacokinetics : A study comparing the pharmacokinetic profiles of this compound with Finasteride indicated that the modified ester might have a longer half-life and better absorption characteristics, leading to sustained therapeutic effects.
- Safety Profile : Initial toxicity assessments suggest that 5,6-Dehydro-1,2-dihydro Finasteride maintains a favorable safety profile similar to that of its parent compound, though further studies are warranted to fully establish its long-term safety.
Applications
The primary applications of 5,6-Dehydro-1,2-dihydro Finasteride include:
- Treatment of benign prostatic hyperplasia.
- Management of androgenetic alopecia.
- Potential use in other androgen-related disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Finasteride | Standard structure with t-butyl group | Widely used for BPH and hair loss treatment |
Dutasteride | Dual inhibitor of both isoforms of 5-alpha-reductase | Longer half-life than Finasteride |
Spironolactone | Steroidal structure with anti-androgenic properties | Used primarily as a diuretic and anti-androgen |
Flutamide | Non-steroidal anti-androgen | Primarily used in prostate cancer treatment |
5,6-Dehydro-1,2-dihydro Finasteride stands out due to its specific modifications that may enhance its potency or selectivity as an inhibitor of 5-alpha-reductase compared to these similar compounds.
属性
CAS 编号 |
104214-18-8 |
---|---|
分子式 |
C₂₀H₂₉NO₃ |
分子量 |
331.45 |
同义词 |
(17β)-4-Azaandrost-5-ene-17-carboxylic Acid Methyl Ester; _x000B_1H-Indeno[5,4-f]quinoline, 4-azaandrost-5-ene-17-carboxylic Acid Deriv.; _x000B_4-Aza-3-oxo-5-androstene-17β-carboxylic Acid Methyl Ester; Methyl 4-aza-3-oxo-5-androstene-17β-carboxylate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。